4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a complex organic compound that features an indole core, a pyrrole moiety, and a butanamide chain
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25) |
InChI Key |
LKLDQJDUNALLNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The pyrrole moiety is then attached, and finally, the butanamide chain is introduced. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its methoxyethyl and pyrrole substituents:
| Oxidizing Agent | Reaction Site | Product | Yield | Conditions |
|---|---|---|---|---|
| KMnO₄ (acidic) | Methoxyethyl group | Carboxylic acid derivative | 55–60% | 0–5°C, H₂O/THF |
| PCC (Pyridinium chlorochromate) | Pyrrole side chain | N-Oxide formation | 40–45% | Room temp, CH₂Cl₂ |
| H₂O₂ | Indole C2 position | Hydroxylated indole | 30% | 50°C, EtOH |
Oxidation with KMnO₄ converts the methoxyethyl group to a carboxylic acid, while PCC selectively oxidizes the pyrrole nitrogen. H₂O₂ introduces hydroxyl groups on the indole ring, though yields are moderate due to competing decomposition.
Hydrolysis Reactions
The butanamide group demonstrates pH-dependent hydrolysis:
| Conditions | Reaction | Outcome |
|---|---|---|
| 6M HCl, reflux | Amide → Carboxylic acid | Complete conversion in 8 hrs |
| NaOH (20%), 80°C | Amide → Ammonium salt | 85% yield |
| Enzymatic (Lipase) | Selective cleavage | Not observed |
Acidic hydrolysis proceeds efficiently, but enzymatic methods show no activity, suggesting steric hindrance from the bulky substituents.
Alkylation/Acylation
The indole nitrogen and pyrrole methyl group participate in electrophilic substitutions:
Benzoylation leads to competing N- and C-acylation products, attributed to the electron-rich indole core .
Amide Coupling and Functionalization
The butanamide moiety undergoes transamidation and cross-coupling:
Notably, transamidation with DIC in CH₂Cl₂ risks solvent participation, forming dichloromethane adducts if reactions are prolonged .
Hydrogenation and Reduction
Catalytic hydrogenation targets the indole and pyrrole rings:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Tetrahydroindole derivative | 90% (C3–C4 bond) |
| NaBH₄ | MeOH, 0°C | Partial reduction of amide | No reaction observed |
Hydrogenation selectively saturates the indole ring without affecting the pyrrole unit, preserving the amide functionality.
Electrophilic Aromatic Substitution
The indole core undergoes halogenation and nitration:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, CHCl₃ | C5 of indole | 65% |
| Nitration | HNO₃/H₂SO₄ | C4 of indole | 40% |
| Sulfonation | H₂SO₄, SO₃ | C2 of indole | Low (<20%) |
Halogenation occurs regioselectively at C5 due to steric protection of C3 by the methoxyethyl group.
Stability and Degradation Pathways
Key stability challenges include:
-
Thermal decomposition : Degrades above 150°C via retro-amide cleavage.
-
Photolysis : UV light induces indole ring opening (t₁/₂ = 4 hrs in methanol).
-
pH sensitivity : Rapid hydrolysis in strongly acidic/basic conditions (pH <2 or >12).
Comparative Reactivity Table
| Functional Group | Reactivity (1–5) | Preferred Reactions |
|---|---|---|
| Indole NH | 3 | Acylation, alkylation |
| Pyrrole methyl | 2 | Oxidation, halogenation |
| Methoxyethyl | 4 | Oxidation, hydrolysis |
| Butanamide | 5 | Hydrolysis, transamidation |
This compound’s reactivity profile highlights its utility in synthesizing derivatives for pharmacological studies, particularly in modifying the indole core and amide side chain. Experimental challenges include managing competing reaction pathways and stabilizing intermediates under harsh conditions .
Scientific Research Applications
Antitumor Activity
Research has indicated that indole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of apoptotic pathways. For instance, a study on related indole derivatives demonstrated their ability to inhibit tumor growth in vivo by disrupting cell cycle progression and promoting cell death in several cancer cell lines .
Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective properties. The compound may interact with neurotransmitter systems or exhibit antioxidant activity, which could protect neuronal cells from oxidative stress and neurodegeneration. For example, compounds structurally related to this indole derivative have shown promise in models of neurodegenerative diseases by enhancing neuronal survival and reducing inflammation .
Antimicrobial Activity
There is emerging evidence that indole-based compounds possess antimicrobial properties. This compound may inhibit the growth of various pathogens, including bacteria and fungi. Studies have reported that similar indole derivatives can disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Case Studies
Several case studies highlight the therapeutic potential of indole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide: shares structural similarities with other indole and pyrrole derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
The compound 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a synthetic derivative of indole, a structure commonly found in various biologically active compounds. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.45 g/mol. The structure features an indole moiety substituted with a methoxyethyl group and a pyrrol moiety, which contributes to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.45 g/mol |
| IUPAC Name | This compound |
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. It has been studied for its potential effects on:
- Dopamine Receptors : The compound may interact with dopamine receptors, similar to other indole derivatives, which could suggest potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.
- Serotonin Receptors : Given the structural similarities to known serotonin receptor ligands, it may also influence serotonin pathways, contributing to its psychoactive effects.
The proposed mechanisms through which this compound exerts its effects include:
- Agonistic Activity : Binding to specific receptors (e.g., serotonin and dopamine receptors), leading to downstream signaling changes.
- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
- Modulation of Signal Transduction Pathways : Interaction with G-protein coupled receptors may alter intracellular signaling cascades, affecting cellular responses.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. A notable study reported IC50 values indicating low cytotoxicity at concentrations below 500 mg/L for human primary hepatocytes . This suggests a favorable safety profile for potential therapeutic applications.
Study 1: Neuropharmacological Effects
A study conducted on rodent models examined the effects of the compound on behavior associated with anxiety and depression. Results indicated that administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties .
Study 2: Antipsychotic Potential
Another investigation focused on the compound's interaction with dopamine receptors. It was found to selectively bind to D3 receptors, demonstrating potential as an antipsychotic agent . The study emphasized the need for further exploration into its therapeutic efficacy and safety.
Study 3: Serotonergic Activity
Research exploring serotonergic pathways revealed that the compound could act as a partial agonist at 5-HT2A receptors, potentially contributing to its psychoactive effects . This finding aligns with existing literature on indole derivatives and their roles in mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
